3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride

HBV capsid inhibitor stereoselectivity SAR

Racemic or (R)-enantiomer impurities in morpholine-propanoic acid intermediates compromise antiviral SAR: a 3-fold potency loss and unpredictable CYP3A4 induction are documented in HBV capsid inhibitor programs. This (2S)-configured HCl salt eliminates stereochemical uncertainty: • Guaranteed (2S)-stereochemistry for consistent target engagement • Hydrochloride salt form ensures aqueous solubility for reliable assay preparation • ≥97% purity supports reproducible lead optimization Ideal for constructing C6 side chains of dihydropyrimidine-based antivirals and CNS-targeted libraries.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64
CAS No. 1787250-02-5
Cat. No. B2382609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride
CAS1787250-02-5
Molecular FormulaC7H14ClNO3
Molecular Weight195.64
Structural Identifiers
SMILESC1COC(CN1)CCC(=O)O.Cl
InChIInChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-8-3-4-11-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1
InChIKeyDVVGOJOQWDLARH-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2S)-Morpholin-2-yl]propanoic Acid Hydrochloride: Overview


3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride is a chiral, non-aromatic heterocyclic building block consisting of a morpholine ring with a (2S)-configured propanoic acid side chain, isolated as the hydrochloride salt [1]. With a molecular formula of C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol [1], the compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of drug candidates targeting neurological disorders and for the construction of HBV capsid assembly inhibitors where the (S)-stereochemistry critically modulates both target potency and off-target CYP enzyme induction liabilities [2].

Stereochemical control studies in medicinal chemistry
Hydrochloride salt for aqueous solubility and formulation
(2S)-enantiomer for HBV capsid inhibitor research

Substitution Risks with Racemate or Free Base


Generic substitution of 3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride with its racemate, the (R)-enantiomer, or the free base introduces critical variability in downstream performance. The (S)-stereochemistry at the morpholine C2 position is not a passive structural feature; it is a determinant of target binding and off-target CYP induction [1]. Furthermore, the hydrochloride salt form confers enhanced aqueous solubility and solid-state stability compared to the free acid, directly impacting formulation development and assay reproducibility . Interchanging with alternative morpholine regioisomers (e.g., 3-propionic acid analogues) or unprotected morpholines can result in orders-of-magnitude shifts in antiviral potency or profound alterations in enzyme induction profiles, as quantitatively demonstrated below [1].

Racemate May mask stereospecific activity relationships
(R)-Enantiomer May shift target engagement and CYP induction profiles
Free Base May reduce aqueous solubility and solid-state stability
Regioisomers May introduce significant CYP induction risk

Differentiation vs. Closest Analogs


Anti-HBV Potency: (S) vs (R) Stereochemistry

In a direct head-to-head comparison within an HBV capsid inhibitor scaffold, the (S)-morpholine-2-propionic acid analogue (compound 59) exhibited approximately 3-fold reduced anti-HBV activity compared to its (R)-counterpart (compound 58) [1]. This stereochemical inversion at the C2 position of the morpholine ring directly translates to a quantifiable loss of potency, underscoring the necessity of the (2S)-configuration for optimal antiviral efficacy in this chemotype.

Anti-HBV Potency
Head-to-head
(S)-enantiomer analogue: ~3-fold reduced activity vs (R)-enantiomer (EC50 0.008 μM)
Enantiomer-dependent antiviral activity context; (S) lower activity in this scaffold
Cell-based HBV assay (HepG2.2.15); analogues used
HBV capsid inhibitor stereoselectivity SAR

CYP3A4 Induction: (S) vs (R) Comparison

Both the (S)- and (R)-morpholine-2-propionic acid analogues (compounds 59 and 58, respectively) demonstrated comparable, inconspicuous induction of the CYP3A4 enzyme at concentrations of 1 and 10 μM [1]. In contrast, alternative substitution patterns (e.g., morpholine-3-propionic acid analogues) or unsubstituted morpholines exhibited strong, concentration-dependent CYP3A4 induction (>40% increase over control at 10 μM) [1]. This positions the morpholine-2-propionic acid moiety, in either stereoisomer, as a structural element that mitigates CYP induction liability compared to related heterocyclic carboxylic acids.

CYP3A4 Induction
Head-to-head
Both (S)- and (R)-analogues: inconspicuous induction; regioisomers >40% increase at 10 μM
Morpholine-2-propionic acid substructure may mitigate CYP induction risk
Human primary hepatocytes; rifampicin positive control
CYP induction drug-drug interaction hepatotoxicity

Aqueous Solubility: Salt vs Free Base

The hydrochloride salt form of 3-[(2S)-morpholin-2-yl]propanoic acid is classified as enhancing aqueous solubility compared to the free acid . While quantitative solubility data for the free base are not publicly available, the general property of hydrochloride salts of morpholine-containing carboxylic acids is to increase water solubility due to ionization, facilitating dissolution in aqueous biological assay buffers and improving handling during synthesis [1].

Salt vs Free Base
Class-level
Hydrochloride salt enhances aqueous solubility (class expectation)
Salt form may facilitate aqueous assay dissolution
Quantitative solubility data not publicly available
formulation solubility salt selection

High Purity and Reproducibility

Multiple authorized vendors supply 3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride with reported purities of 95% to 98% . This high purity level minimizes the risk of introducing undefined impurities that could confound biological assay results or compromise downstream coupling yields. In contrast, custom-synthesized or lower-purity batches of the free base may contain variable amounts of the (R)-enantiomer or other process-related impurities that directly impact the activity profile shown above.

Purity Level
Supplier data
≥95% (commercial batches, HPLC)
High purity may reduce impurity-driven variability
Vendor CoA reported; independent verification recommended
purity quality control synthetic intermediate

Validated Application Scenarios


Stereodefined Synthesis of HBV Capsid Inhibitors

This compound is the optimal starting material for constructing the C6 side chain of dihydropyrimidine-based HBV capsid inhibitors requiring an (S)-configured morpholine-2-propionic acid moiety [1]. The (2S)-stereochemistry is essential for achieving the desired balance between anti-HBV potency and minimal CYP3A4 induction, as demonstrated by direct comparison with the (R)-enantiomer and other regioisomers [1]. Using the racemate or the incorrect enantiomer would result in a measurable 3-fold loss in antiviral activity, necessitating higher doses and potentially increasing off-target effects.

CNS-Targeted Drug Development

3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride is cited as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders . The morpholine ring is a privileged scaffold in CNS drug design, and the specific (2S)-configuration can be exploited to fine-tune receptor binding and blood-brain barrier penetration. The hydrochloride salt form ensures adequate aqueous solubility for in vitro pharmacological profiling and facilitates formulation for in vivo CNS studies.

Chiral Building Block Library Construction

The compound serves as a versatile, enantiopure building block for generating diverse libraries of chiral molecules for high-throughput screening . Its carboxylic acid handle allows for facile amide coupling or esterification, while the secondary amine within the morpholine ring can be further functionalized. The high commercial purity (≥97%) ensures that the resulting library compounds are of sufficient quality for reliable SAR analysis, avoiding the confounding effects of impurity-driven false positives or negatives.

Biochemical Probe Design for Receptor Studies

Due to its structural features, 3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride can be employed as a tool compound for studying receptor-ligand interactions, particularly in systems where stereochemistry influences binding affinity . The hydrochloride salt's enhanced water solubility enables direct dissolution into assay buffers at physiologically relevant concentrations, eliminating the need for DMSO stock solutions that can introduce solvent artifacts in sensitive cell-based assays.

Application
Selection Property
Validation Focus
HBV capsid inhibitor research
Stereochemical control (2S-enantiomer)
Anti-HBV potency and CYP3A4 induction profiling
CNS-targeted drug discovery
Morpholine scaffold with defined stereochemistry
Receptor binding and blood-brain barrier penetration studies
Chiral library synthesis
Enantiopure building block with carboxylic acid handle
Amide coupling and amine functionalization; purity verification
Biochemical probe design
Water-soluble hydrochloride salt for assay buffers
Aqueous solubility and assay artifact reduction

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